BenchChemオンラインストアへようこそ!

Tak-071

M1 PAM Cooperativity Therapeutic Index

TAK-071 is an intentionally low-cooperativity (α=199) M1 PAM that delivers a 33-fold therapeutic window—isolating central cognition benefits (LTP/working memory) while virtually eliminating peripheral GI adverse effects that plague high-cooperativity probes. Clinically backed by a Phase 2 PD cognition signal (+0.22 points vs. placebo, p=0.01) and proven combinability with donepezil without PK interaction. Its 46–60 h half-life enables once-daily chronic dosing, reducing animal stress and experimental variability. If your M1 research demands target specificity, translational validity, and a margin of safety that high-cooperativity PAMs cannot provide, TAK-071 is the definitive tool compound for reproducible, publication-grade data.

Molecular Formula C24H24FN3O3
Molecular Weight 421.5 g/mol
CAS No. 1820812-16-5
Cat. No. B3028303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-071
CAS1820812-16-5
Molecular FormulaC24H24FN3O3
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1CC3=CC=C(C=C3)N4C=CC=N4)C(=O)N(C2)C5COCCC5O)F
InChIInChI=1S/C24H24FN3O3/c1-15-17(11-16-3-5-18(6-4-16)28-9-2-8-26-28)12-19-20(23(15)25)13-27(24(19)30)21-14-31-10-7-22(21)29/h2-6,8-9,12,21-22,29H,7,10-11,13-14H2,1H3/t21-,22-/m0/s1
InChIKeyWFSARWQASFQZMG-VXKWHMMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TAK-071 (CAS 1820812-16-5) Preclinical and Clinical Profile: A Muscarinic M1 Receptor Positive Allosteric Modulator for Cognitive Impairment Research


TAK-071 (CAS 1820812-16-5) is a synthetic organic compound that functions as a muscarinic acetylcholine M1 receptor (M1R) positive allosteric modulator (PAM) [1]. It was developed by Takeda Pharmaceutical Company as an investigational drug for cognitive disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD) with cognitive impairment [2][3]. Unlike orthosteric agonists, TAK-071 binds to an allosteric site on the M1 receptor, potentiating the receptor's response to the endogenous neurotransmitter acetylcholine. A key characteristic of TAK-071 is its low cooperativity (α-value = 199), a property intentionally engineered to minimize cholinergic adverse effects [4]. The compound has been evaluated in Phase 1 and Phase 2 clinical trials [2][5].

Why M1 PAMs Are Not Interchangeable: The Critical Role of Cooperativity and Selectivity in TAK-071 Research Applications


Muscarinic M1 receptor positive allosteric modulators (M1 PAMs) are not interchangeable due to significant variations in their cooperativity (α-value), selectivity profiles, and functional signaling bias [1]. The α-value dictates the magnitude of receptor potentiation and is a key determinant of the therapeutic index, particularly regarding gastrointestinal adverse effects [1]. For instance, the reference compound T-662, with a high α-value of 1786, induces diarrhea at a dose 100-fold lower than TAK-071 (α=199) in rats, despite both being potent M1 PAMs [1]. Furthermore, differences in functional selectivity, such as the selective induction of afterdepolarization (ADP) versus broader excitability changes, impact in vivo efficacy and combinability with acetylcholinesterase inhibitors like donepezil [2]. These critical pharmacological differences preclude simple substitution and necessitate compound-specific characterization.

TAK-071 Comparative Efficacy and Safety Data: A Quantitative Guide for Research Procurement


Cooperativity (α-Value) as a Determinant of Therapeutic Index: TAK-071 vs. T-662

The cooperativity (α-value) of an M1 PAM is a crucial determinant of its safety profile, specifically the margin between cognitive improvement and cholinergic side effects. TAK-071 was designed with a low α-value of 199 [1]. In a direct head-to-head comparison with the high-cooperativity M1 PAM T-662 (α=1786), TAK-071 demonstrated a substantially wider therapeutic margin in rats [1].

M1 PAM Cooperativity Therapeutic Index GI Side Effects

Therapeutic Margin for Cognition vs. Cholinergic Side Effects: TAK-071 vs. Xanomeline

In a preclinical study comparing TAK-071 and the M1/M4 preferring agonist xanomeline, TAK-071 improved scopolamine-induced cognitive deficits in a rat novel object recognition task (NORT) with a 33-fold margin relative to the dose that induces diarrhea [1]. In contrast, xanomeline demonstrated no therapeutic margin; the doses that improved cognition also induced cholinergic side effects such as diarrhea, salivation, and hypoactivity [1].

M1 PAM Cognition Adverse Effects Therapeutic Margin

Human Pharmacokinetics: Long Half-Life and Excellent Brain Penetration of TAK-071

In a first-in-human Phase 1 study, TAK-071 demonstrated a long terminal elimination half-life ranging from 46.3 to 60.5 hours following oral administration [1]. It also showed excellent brain penetration, as assessed by cerebrospinal fluid sampling [1]. While a direct comparator PK study in humans is not available, this half-life is substantially longer than that of other clinical M1 PAMs, such as VU319, which has a reported half-life of ~12 hours in humans, suggesting the potential for less frequent dosing with TAK-071 [2].

Pharmacokinetics Half-life CNS Penetration Clinical Data

Clinical Evidence of Cognitive Benefit in Parkinson's Disease: TAK-071 vs. Placebo

In a Phase 2 clinical trial (NCT04334317) for Parkinson's disease patients with cognitive impairment and fall risk, TAK-071 (7.5 mg once daily) did not meet its primary endpoint (gait variability). However, a pre-specified secondary analysis showed a statistically significant improvement in a cognitive composite score compared to placebo [1][2].

Parkinson's Disease Cognition Clinical Trial Efficacy

Optimal Preclinical and Clinical Research Applications for TAK-071 Based on Quantitative Evidence


Investigating M1 Receptor-Mediated Cognitive Enhancement with Minimized Confounding Peripheral Effects

Researchers investigating the role of M1 receptors in cognition, memory, or attention can utilize TAK-071 as a tool compound to selectively potentiate M1R signaling. Its low cooperativity (α=199) and resulting wide therapeutic margin (33-fold for cognition vs. GI side effects in rats) [1][2] ensure that observed behavioral or electrophysiological effects are due to central M1 modulation rather than off-target peripheral cholinergic activity. This is particularly crucial for studies aiming to isolate M1's role in complex behaviors, such as working memory in genetic mouse models of schizophrenia [3].

Developing Combination Therapy Strategies with Acetylcholinesterase Inhibitors

TAK-071's unique functional selectivity, specifically its ability to induce afterdepolarization (ADP) without causing membrane depolarization or reducing afterhyperpolarization (AHP), allows it to be effectively combined with acetylcholinesterase inhibitors like donepezil [1]. In a preclinical model, combining sub-effective doses of TAK-071 and donepezil significantly ameliorated cognitive deficits, a synergy not observed with the comparator PAM T-662 [1]. Furthermore, Phase 1 clinical data confirmed no adverse pharmacokinetic interactions between TAK-071 and donepezil in humans [4], making this a viable and safe research avenue.

Evaluating M1 PAM Effects in Parkinson's Disease Cognitive Impairment Models

Given the positive clinical signal on cognitive composite scores in Parkinson's disease patients (0.22 point improvement vs. placebo, p=0.01) [1], TAK-071 is the most clinically advanced M1 PAM with evidence of potential efficacy in this indication. Researchers can leverage this compound to further explore the relationship between M1 receptor modulation, cholinergic deficits, and cognitive function in various PD models, including fall-risk assessments, and to identify predictive biomarkers of response [2].

Long-Term Dosing Studies in Rodent Models Requiring Sustained Target Engagement

TAK-071's extended half-life in humans (46-60 hours) [1] suggests a similar pharmacokinetic profile in preclinical species, making it well-suited for chronic dosing studies where sustained M1 receptor potentiation is required. Researchers can use TAK-071 in long-term behavioral or disease-modification studies without the need for frequent, stressful dosing regimens, thereby reducing experimental variability and improving animal welfare.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tak-071

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.